(S)-2-Amino-2,4-dimethylpentan-1-ol
Overview
Description
(S)-2-Amino-2,4-dimethylpentan-1-ol is a chiral amino alcohol with a unique structure that includes an amino group and a hydroxyl group on a branched carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-2,4-dimethylpentan-1-ol typically involves the following steps:
Starting Material: The synthesis often begins with a suitable precursor such as 2,4-dimethylpentan-1-ol.
Amination: The hydroxyl group is converted to an amino group through a series of reactions, which may include protection, substitution, and deprotection steps.
Chiral Resolution: The final step involves resolving the racemic mixture to obtain the (S)-enantiomer, which can be achieved using chiral catalysts or chromatography techniques.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing optimized reaction conditions to maximize yield and purity.
Catalysis: Employing chiral catalysts to enhance the selectivity for the (S)-enantiomer.
Purification: Implementing advanced purification techniques such as crystallization or distillation to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (S)-2-Amino-2,4-dimethylpentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(S)-2-Amino-2,4-dimethylpentan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2,4-dimethylpentan-1-ol involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.
Pathways: It can modulate biochemical pathways, leading to specific physiological effects.
Comparison with Similar Compounds
®-2-Amino-2,4-dimethylpentan-1-ol: The enantiomer of the compound with different stereochemistry.
2-Amino-2-methylpropan-1-ol: A structurally similar compound with a shorter carbon chain.
2-Amino-2,4-dimethylhexan-1-ol: A compound with an additional carbon in the chain.
Uniqueness: (S)-2-Amino-2,4-dimethylpentan-1-ol is unique due to its specific chiral configuration and the presence of both amino and hydroxyl functional groups, which confer distinct chemical and biological properties.
This comprehensive overview highlights the significance of this compound in various fields and its potential for further research and application
Properties
IUPAC Name |
(2S)-2-amino-2,4-dimethylpentan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-6(2)4-7(3,8)5-9/h6,9H,4-5,8H2,1-3H3/t7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMAIZYKPDFKNU-ZETCQYMHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(CO)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@](C)(CO)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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